molecular formula C9H4Cl2O2S B14620577 (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone CAS No. 57248-29-0

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone

Cat. No.: B14620577
CAS No.: 57248-29-0
M. Wt: 247.10 g/mol
InChI Key: RNOWFBUCMDLIBL-UHFFFAOYSA-N
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Description

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone is a chemical compound that belongs to the class of heterocyclic compounds It features a thiophene ring substituted with two chlorine atoms and a furan ring connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone typically involves the reaction of 2,5-dichlorothiophene with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical lead compound.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of (2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as protein kinases. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2,5-Dichlorothiophen-3-yl)(phenyl)methanone
  • (2,5-Dichlorothiophen-3-yl)(pyridin-2-yl)methanone
  • (2,5-Dichlorothiophen-3-yl)(thiophen-2-yl)methanone

Uniqueness

(2,5-Dichlorothiophen-3-yl)(furan-2-yl)methanone is unique due to the presence of both thiophene and furan rings, which impart distinct electronic and steric properties. This combination can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

57248-29-0

Molecular Formula

C9H4Cl2O2S

Molecular Weight

247.10 g/mol

IUPAC Name

(2,5-dichlorothiophen-3-yl)-(furan-2-yl)methanone

InChI

InChI=1S/C9H4Cl2O2S/c10-7-4-5(9(11)14-7)8(12)6-2-1-3-13-6/h1-4H

InChI Key

RNOWFBUCMDLIBL-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C2=C(SC(=C2)Cl)Cl

Origin of Product

United States

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